molecular formula C15H18N2OS B5425345 1-Benzothiophen-3-yl(4-methyl-1,4-diazepan-1-yl)methanone

1-Benzothiophen-3-yl(4-methyl-1,4-diazepan-1-yl)methanone

Cat. No.: B5425345
M. Wt: 274.4 g/mol
InChI Key: LEQPAVYKNWVNTM-UHFFFAOYSA-N
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Description

1-Benzothiophen-3-yl(4-methyl-1,4-diazepan-1-yl)methanone is a chemical compound with the molecular formula C15H18N2OS and a molecular weight of 274.38122 g/mol . This compound features a benzothiophene moiety linked to a diazepane ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzothiophen-3-yl(4-methyl-1,4-diazepan-1-yl)methanone typically involves the reaction of benzothiophene derivatives with diazepane derivatives under specific conditions. The exact synthetic route and reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-Benzothiophen-3-yl(4-methyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Benzothiophen-3-yl(4-methyl-1,4-diazepan-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Benzothiophen-3-yl(4-methyl-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzothiophen-2-yl(4-methyl-1,4-diazepan-1-yl)methanone
  • 1-Benzothiophen-3-yl(4-methyl-1-piperazinyl)methanone
  • 1-Benzothiophen-3-yl(4-methyl-1,4-diazepan-1-yl)ethanone

Uniqueness

1-Benzothiophen-3-yl(4-methyl-1,4-diazepan-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene ring and a diazepane moiety makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-benzothiophen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-16-7-4-8-17(10-9-16)15(18)13-11-19-14-6-3-2-5-12(13)14/h2-3,5-6,11H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQPAVYKNWVNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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